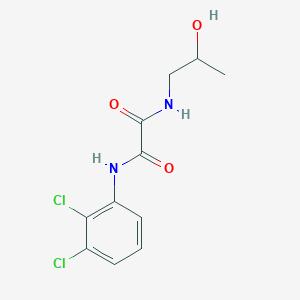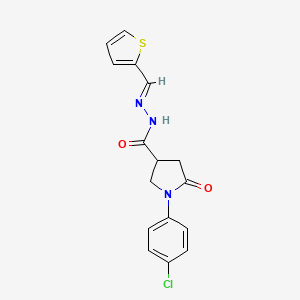
1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide
Overview
Description
1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide, also known as CPTH, is a small molecule inhibitor that has been synthesized and extensively studied in recent years. This compound has shown promising results in various scientific research applications, including cancer research, neurodegenerative disease research, and more.
Mechanism of Action
1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide is an inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell migration, and cell division. By inhibiting HDAC6, this compound can modulate these processes and affect cellular function. Additionally, this compound has been found to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects
The inhibition of HDAC6 and HSP90 by this compound has various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurons, this compound has been found to protect against oxidative stress and reduce inflammation, leading to neuroprotection. In infectious disease research, this compound has been found to inhibit the replication of certain viruses by disrupting viral protein interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide in lab experiments is its specificity. This compound specifically targets HDAC6 and HSP90, which allows for more precise modulation of cellular processes. Additionally, this compound has been shown to have low toxicity in various cell lines, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for further research on 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide. One possible direction is to investigate the potential of this compound as a therapeutic agent for various diseases. This compound has shown promising results in cancer research, neurodegenerative disease research, and infectious disease research, and further studies could explore its potential as a treatment for these diseases. Another direction is to investigate the structure-activity relationship of this compound and develop more potent analogs. Finally, further studies could investigate the potential of this compound in combination with other compounds or therapies to enhance its efficacy.
Scientific Research Applications
1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been extensively studied in various scientific research applications. It has shown promising results in cancer research, where it has been found to inhibit the growth of various cancer cell lines. This compound has also been studied in neurodegenerative disease research, where it has been found to protect neurons from oxidative stress and reduce inflammation. Additionally, this compound has been studied in infectious disease research, where it has been found to inhibit the replication of certain viruses.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[(E)-thiophen-2-ylmethylideneamino]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-12-3-5-13(6-4-12)20-10-11(8-15(20)21)16(22)19-18-9-14-2-1-7-23-14/h1-7,9,11H,8,10H2,(H,19,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRWPSMQBGDJW-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


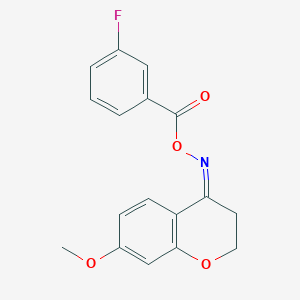
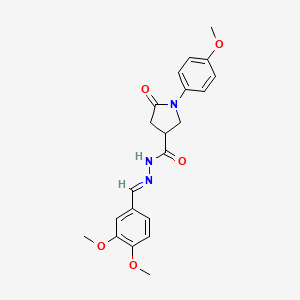
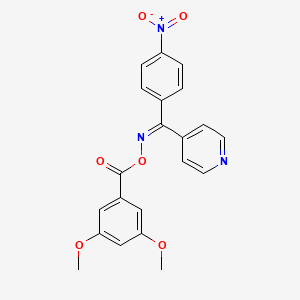
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909748.png)
![2-{2-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909755.png)
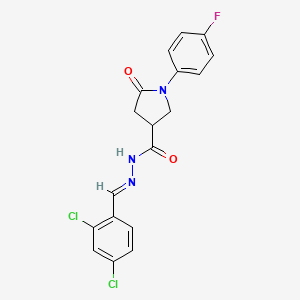
![2-(3-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3909770.png)
![2-(cyclopropylmethyl)-8-(1,4-dimethylpentyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3909772.png)
![2-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B3909773.png)

![N'-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3909787.png)
![5-(2,5-dimethylbenzoyl)-N-(2-hydroxyethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3909788.png)
![N-[2-(2-thienyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909803.png)
